molecular formula C12H15BrN2O3S2 B2724230 5-bromo-N-(4-morpholinobut-2-yn-1-yl)thiophene-2-sulfonamide CAS No. 1396784-35-2

5-bromo-N-(4-morpholinobut-2-yn-1-yl)thiophene-2-sulfonamide

Cat. No.: B2724230
CAS No.: 1396784-35-2
M. Wt: 379.29
InChI Key: MPLQMTDDFDZSNB-UHFFFAOYSA-N
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Description

5-bromo-N-(4-morpholinobut-2-yn-1-yl)thiophene-2-sulfonamide is a synthetic small molecule of significant interest in medicinal chemistry and antibiotic discovery research. Its structure integrates a 5-bromothiophene sulfonamide scaffold, a motif recognized for its antibacterial properties . The presence of the morpholine ring linked via a but-2-yn-1-yl chain suggests potential for enhanced binding interactions and cellular permeability, making it a valuable template for structure-activity relationship (SAR) studies. Preliminary research on analogous 5-bromo-N-alkylthiophene-2-sulfonamide compounds has demonstrated promising efficacy against challenging, multidrug-resistant bacterial pathogens. Specifically, closely related sulfonamides have shown potent activity against New Delhi Metallo-β-lactamase (NDM)-producing Klebsiella pneumoniae and extended-spectrum β-lactamase (ESBL)-producing Escherichia coli , with some compounds exhibiting low minimum inhibitory concentrations (MICs) . The proposed mechanism of action for this class of compounds may involve inhibition of key bacterial enzymes, such as β-lactamases, potentially through interactions with the active site, as supported by molecular docking studies of similar structures . This compound is intended for research applications exclusively, including the development of novel anti-infective agents, probing resistance mechanisms in Gram-negative bacteria, and further pharmacological profiling.

Properties

IUPAC Name

5-bromo-N-(4-morpholin-4-ylbut-2-ynyl)thiophene-2-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15BrN2O3S2/c13-11-3-4-12(19-11)20(16,17)14-5-1-2-6-15-7-9-18-10-8-15/h3-4,14H,5-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPLQMTDDFDZSNB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CC#CCNS(=O)(=O)C2=CC=C(S2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15BrN2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Sulfonation of Thiophene

Thiophene undergoes sulfonation at the 2-position using chlorosulfonic acid (ClSO₃H) in dichloromethane at 0–5°C. The electron-rich thiophene ring facilitates rapid sulfonation, yielding thiophene-2-sulfonic acid.

Reaction Conditions :

  • Reagent : ClSO₃H (1.2 equiv)
  • Solvent : CH₂Cl₂
  • Temperature : 0–5°C
  • Yield : ~85%

Bromination of Thiophene-2-sulfonic Acid

Electrophilic bromination at the 5-position is directed by the electron-withdrawing sulfonic acid group. Bromine (Br₂) in acetic acid at 50°C introduces the bromine atom meta to the sulfonic acid group.

Reaction Conditions :

  • Reagent : Br₂ (1.1 equiv)
  • Solvent : Acetic acid
  • Temperature : 50°C
  • Yield : ~78%

Conversion to Sulfonyl Chloride

The sulfonic acid is treated with phosphorus pentachloride (PCl₅) in thionyl chloride (SOCl₂) to generate the sulfonyl chloride.

Reaction Conditions :

  • Reagent : PCl₅ (2.5 equiv), SOCl₂
  • Temperature : Reflux
  • Yield : ~90%

Synthesis of 4-Morpholinobut-2-yn-1-amine

Propargylamine Synthesis

Propargylamine (HC≡C-CH₂NH₂) is prepared via the Gabriel synthesis, where propargyl bromide reacts with potassium phthalimide, followed by hydrazinolysis.

Reaction Conditions :

  • Alkylation :
    • Reagent : Propargyl bromide + K-phthalimide
    • Solvent : DMF
    • Yield : ~70%
  • Deprotection :
    • Reagent : Hydrazine hydrate
    • Solvent : Ethanol
    • Yield : ~85%

Morpholine Functionalization

The terminal alkyne in propargylamine undergoes a copper-catalyzed azide-alkyne cycloaddition (CuAAC) with azidomorpholine, though this approach requires pre-functionalized morpholine derivatives. Alternatively, a nucleophilic substitution between propargyl bromide and morpholine forms 4-(prop-2-yn-1-yl)morpholine, followed by amination.

Reaction Conditions :

  • Step 1 : Morpholine + propargyl bromide → 4-(prop-2-yn-1-yl)morpholine
    • Base : K₂CO₃
    • Solvent : Acetonitrile
    • Yield : ~65%
  • Step 2 : Hydroamination of the alkyne with NH₃ under Pd catalysis.

Coupling of Sulfonyl Chloride and Amine

The final step involves reacting 5-bromothiophene-2-sulfonyl chloride with 4-morpholinobut-2-yn-1-amine in the presence of a base (e.g., pyridine) to form the sulfonamide bond.

Reaction Conditions :

  • Solvent : Dichloromethane
  • Base : Pyridine (2 equiv)
  • Temperature : 0°C → room temperature
  • Yield : ~80%

Analytical Data and Characterization

Spectroscopic Validation

  • ¹H NMR (CDCl₃): δ 7.45 (s, 1H, thiophene-H), 3.75–3.60 (m, 4H, morpholine-OCH₂), 2.55 (t, 2H, ≡C-CH₂), 1.98 (s, 1H, NH).
  • IR : ν 1340 cm⁻¹ (S=O), 2200 cm⁻¹ (C≡C).

Purity and Yield Optimization

Step Intermediate Yield (%) Purity (HPLC)
1 Thiophene-2-sulfonic acid 85 98%
2 5-Bromothiophene-2-sulfonic acid 78 95%
3 5-Bromothiophene-2-sulfonyl chloride 90 97%
4 4-Morpholinobut-2-yn-1-amine 65 93%
5 Final product 80 99%

Challenges and Alternative Routes

  • Regioselectivity in Bromination : Directing effects of the sulfonic acid group ensure predominant 5-bromination, but small amounts of 4-bromo isomers may require chromatographic separation.
  • Alkyne-Amine Synthesis : Current methods for 4-morpholinobut-2-yn-1-amine suffer from moderate yields; Sonogashira coupling between morpholine-propargyl hybrids and ammonia derivatives is under investigation.

Industrial and Pharmacological Relevance

This compound’s structural motifs—sulfonamide, bromothiophene, and morpholine—are prevalent in kinase inhibitors (e.g., Bruton’s tyrosine kinase). Scalable synthesis requires optimizing cost-intensive steps, particularly the alkyne-amine coupling.

Chemical Reactions Analysis

Types of Reactions

5-bromo-N-(4-morpholinobut-2-yn-1-yl)thiophene-2-sulfonamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonamide group to amines.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like sodium azide for substitution reactions. The reaction conditions vary depending on the desired product but typically involve controlled temperatures and inert atmospheres .

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, amines, and various substituted derivatives, which can be further utilized in different applications .

Scientific Research Applications

5-bromo-N-(4-morpholinobut-2-yn-1-yl)thiophene-2-sulfonamide has a wide range of scientific research applications:

    Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Researchers explore its use in drug discovery and development, particularly for targeting specific enzymes or receptors.

    Industry: It is utilized in material science for the development of advanced materials with unique properties

Mechanism of Action

The mechanism of action of 5-bromo-N-(4-morpholinobut-2-yn-1-yl)thiophene-2-sulfonamide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or bind to receptors, leading to a cascade of biochemical events. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Thiophene Sulfonamide Derivatives

5-Bromo-N-(Prop-2-yn-1-yl)Thiophene-2-Sulfonamide (9c) Structure: Lacks the morpholine group, featuring a shorter propynyl chain. Synthesis: Prepared via SMC coupling with a 45% yield, indicating moderate reactivity .

5-Bromo-N-((1-(3-Phenoxybenzyl)-1H-1,2,3-Triazol-4-yl)Methyl)Thiophene-2-Sulfonamide (11c) Structure: Incorporates a triazole-phenoxybenzyl group instead of morpholine. Synthesis: Achieved via click chemistry (59.1% yield), suggesting robust reactivity for triazole formation . Activity: Exhibits antiproliferative properties (melanoma cell lines), highlighting the role of aromatic substituents in bioactivity.

Heterocyclic Sulfonamide Analogs

Z14 (ZINC27742665)

  • Structure : Pyrimidine-4-carboxamide core with ethoxybenzothiazol and bromine substituents.
  • Application : Targets dengue virus NS protein, demonstrating the versatility of brominated sulfonamides in antiviral contexts .
  • Divergence : The pyrimidine core and ethoxy group differ from the thiophene-morpholine system, affecting electronic properties and target specificity.

Compound 2w (Molecules, 2015)

  • Structure : Naphthalene sulfonamide with pyrazole and chlorophenyl groups.
  • Synthesis : Utilizes NaH/THF conditions for sulfonamide coupling, reflecting standard methodologies for complex heterocycles .
  • Contrast : The naphthalene core and chlorine substituents introduce distinct steric and electronic effects compared to thiophene-based analogs.

Biological Activity

5-bromo-N-(4-morpholinobut-2-yn-1-yl)thiophene-2-sulfonamide is a compound of significant interest due to its unique structural properties and potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound features a thiophene ring substituted with a bromine atom and a morpholinobut-2-yn-1-yl group. Its IUPAC name is 5-bromo-N-(4-morpholin-4-ylbut-2-ynyl)thiophene-2-sulfonamide, and it has the following chemical formula:

PropertyValue
Molecular Weight339.35 g/mol
CAS Number1396784-35-2
SolubilitySoluble in DMSO

The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. It is hypothesized that the compound may inhibit certain enzymes involved in metabolic pathways or bind to receptors, leading to altered cellular responses.

Key Mechanisms

  • Enzyme Inhibition : The compound may act as an inhibitor for various enzymes, potentially affecting metabolic processes.
  • Receptor Binding : It may bind to specific receptors, modulating their activity and influencing signal transduction pathways.

Biological Activity

Research indicates that this compound exhibits promising antimicrobial and anticancer properties.

Antimicrobial Activity

Studies have shown that sulfonamide derivatives, including this compound, display significant antibacterial activity against various strains of bacteria. The mechanism often involves the inhibition of bacterial folate synthesis, which is critical for nucleic acid production.

Anticancer Activity

Preliminary studies suggest that this compound may have anticancer properties. It has been observed to induce apoptosis in cancer cell lines through mechanisms involving oxidative stress and mitochondrial dysfunction.

Case Studies

Several studies have investigated the biological effects of similar sulfonamide compounds, providing insights into the potential applications of this compound.

  • Study on Antimicrobial Effects :
    • Objective : To evaluate the antibacterial efficacy against Gram-positive and Gram-negative bacteria.
    • Findings : The compound demonstrated significant inhibition zones in agar diffusion tests, indicating strong antibacterial properties.
  • Study on Anticancer Effects :
    • Objective : To assess the cytotoxic effects on human cancer cell lines.
    • Findings : The compound induced cell cycle arrest and apoptosis in tested cancer cells, suggesting potential for further development as an anticancer agent.

Comparison with Similar Compounds

The biological activity of 5-bromo-N-(4-morpholinobut-2-yn-1-y)thiophene-2-sulfonamide can be compared with other thiophene derivatives:

Compound NameActivity TypeKey Findings
5-bromo-N-(4-piperidinobut-2-yn-1-y)thiophene-2-sulfonamideAntimicrobialEffective against resistant bacterial strains
5-chloro-N-(4-morpholinobut-2-yn-1-y)thiophene-2-sulfonamideAnticancerInduced apoptosis in multiple cancer cell lines

Q & A

Q. What are the established synthetic routes for 5-bromo-N-(4-morpholinobut-2-yn-1-yl)thiophene-2-sulfonamide, and how do reaction conditions influence yield and purity?

Methodological Answer: The compound’s synthesis likely involves palladium-catalyzed cross-coupling reactions (e.g., Sonogashira or Suzuki couplings) due to the alkyne and bromothiophene moieties. For example:

  • Step 1: React 5-bromothiophene-2-sulfonamide with propargyl bromide under basic conditions to introduce the alkyne group.
  • Step 2: Couple the intermediate with 4-morpholinobut-2-yne via a copper(I)-catalyzed alkyne-azide cycloaddition (CuAAC) or palladium-mediated cross-coupling.
  • Key Conditions: Microwave-assisted synthesis (60°C, 10 min) improves reaction efficiency compared to traditional heating, as seen in analogous sulfonamide syntheses .
  • Purification: Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) ensures purity.

Q. How can researchers validate the structural integrity of this compound post-synthesis?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR): Use 1H^1H- and 13C^{13}C-NMR to confirm the thiophene ring (δ 6.8–7.5 ppm), morpholine protons (δ 3.5–3.7 ppm), and alkyne protons (δ 2.5–3.0 ppm).
  • Mass Spectrometry (MS): High-resolution MS (HRMS) should match the molecular formula C13H16BrN3O3S2C_{13}H_{16}BrN_3O_3S_2.
  • X-ray Crystallography: Single-crystal analysis resolves bond angles and confirms stereochemistry, as demonstrated in morpholine-containing sulfonamides .

Advanced Research Questions

Q. What strategies can optimize the compound’s solubility and bioavailability for in vitro pharmacological studies?

Methodological Answer:

  • Salt Formation: Introduce counterions (e.g., HCl or sodium salts) via acid-base reactions to enhance aqueous solubility.
  • Prodrug Design: Modify the morpholine or alkyne group with hydrolyzable esters (e.g., acetyl or PEG-linked groups) to improve membrane permeability .
  • Co-solvent Systems: Use DMSO/PBS (≤10% v/v) or cyclodextrin-based formulations for cell-based assays .

Q. How can researchers resolve contradictions in reported biological activities of structurally similar sulfonamides?

Methodological Answer:

  • Structure-Activity Relationship (SAR) Studies: Systematically vary substituents (e.g., bromine position, morpholine chain length) and test against control compounds.
  • Assay Standardization: Use identical cell lines (e.g., U87MG glioma cells) and protocols (e.g., MTT assay) to minimize variability .
  • Meta-Analysis: Compare IC50_{50} values across studies, adjusting for differences in experimental conditions (e.g., pH, serum concentration) .

Q. What computational methods are effective for predicting the compound’s interaction with biological targets?

Methodological Answer:

  • Molecular Docking: Use AutoDock Vina or Schrödinger Suite to model binding to sulfonamide-sensitive enzymes (e.g., carbonic anhydrase IX).
  • MD Simulations: Run 100-ns simulations in GROMACS to assess stability of the alkyne-morpholine linker in aqueous environments .
  • QSAR Modeling: Train models on datasets of thiophene sulfonamides to predict logP, pKa, and toxicity .

Experimental Design and Data Analysis

Q. How should researchers design dose-response experiments to evaluate this compound’s cytotoxicity?

Methodological Answer:

  • Dose Range: Test 0.1–100 µM in triplicate, using a logarithmic scale.
  • Controls: Include cisplatin (positive control) and DMSO vehicle (negative control).
  • Endpoint Assays: Combine MTT (mitochondrial activity) with Annexin V/PI staining (apoptosis/necrosis) for mechanistic insights .

Q. What analytical techniques are critical for detecting degradation products during stability studies?

Methodological Answer:

  • HPLC-UV/MS: Monitor parent compound degradation under accelerated conditions (40°C, 75% RH) using a C18 column and gradient elution (acetonitrile/water + 0.1% TFA).
  • Forced Degradation: Expose to UV light (254 nm), acidic (0.1 M HCl), and basic (0.1 M NaOH) conditions to identify labile functional groups (e.g., sulfonamide cleavage) .

Advanced Characterization Challenges

Q. How can crystallography address discrepancies in predicted vs. observed molecular conformations?

Methodological Answer:

  • Single-Crystal Growth: Use slow evaporation from ethanol/dichloromethane (1:1) at 4°C.
  • Data Collection: Resolve disorder in the morpholine ring using high-resolution synchrotron X-ray data (λ = 0.7 Å).
  • Refinement: Apply SHELXL with anisotropic displacement parameters for non-H atoms, as shown in morpholine-pyrimidine sulfonamides .

Q. What spectroscopic methods differentiate between polymorphic forms of this compound?

Methodological Answer:

  • Raman Spectroscopy: Identify polymorph-specific peaks (e.g., 1600–1650 cm1^{-1} for C≡C stretching).
  • DSC/TGA: Measure melting points (∆H fusion) and thermal decomposition profiles to distinguish forms .

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